molecular formula C18H18ClNO B565061 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine CAS No. 1159977-20-4

5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine

Cat. No.: B565061
CAS No.: 1159977-20-4
M. Wt: 299.798
InChI Key: AAKKLVKYXRKPTL-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C17H18ClN . It is a product used for proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. One of the key steps is the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product . The N-acetylation of the amino group facilitates subsequent coupling reactions to afford the desired 10-arylated dibenzoazepines .

Scientific Research Applications

Synthesis and Biological Properties of Azepine Derivatives

Azepine derivatives, including structures related to 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine, have been extensively studied for their pharmacological and therapeutic implications. Research highlights the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, showcasing their potential in drug development. Despite significant advancements in the synthesis of azepine derivatives, the biological applications remain underexplored, indicating a vast scope for future research (Kaur, Garg, Malhi, & Sohal, 2021).

Pharmaceutical Significance of Azepane-Based Motifs

Azepane-based compounds, closely related to the structure of interest, have shown a wide range of pharmacological properties. These derivatives exhibit significant structural diversity, making them crucial for discovering new therapeutic agents. Over twenty azepane-based drugs have received FDA approval, treating various diseases. This underlines the critical role of azepane motifs in drug discovery, offering insights into the design and development of less toxic, cost-effective, and highly active analogs for numerous diseases (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Novel Synthesis and Pharmaceutical Impurities

The synthesis of omeprazole, a proton pump inhibitor with a structure somewhat related to the chemical of interest, has been explored to identify novel methods and understand pharmaceutical impurities. This review emphasizes various pharmaceutical impurities in anti-ulcer drugs like omeprazole, shedding light on the development and implications of proton pump inhibitors. Such studies are crucial for understanding the synthesis process, identifying novel impurities, and improving drug formulations and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Properties

IUPAC Name

11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-10-3-11-20-17-5-2-1-4-15(17)7-8-16-12-14(13-21)6-9-18(16)20/h1-2,4-6,9,12-13H,3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKLVKYXRKPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675756
Record name 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-20-4
Record name 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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